Ald-ph-peg2-acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ald-ph-peg2-acid is synthesized through a multi-step process involving the reaction of 4-formylbenzoic acid with polyethylene glycol (PEG) derivatives. The reaction typically involves the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the carboxylic acid and the PEG derivative.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes purification steps such as recrystallization and chromatography to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Functional Groups and Reactivity Profile

Ald-Ph-PEG2-acid features two reactive moieties:

- Benzaldehyde (Ald) at one terminus

- Carboxylic acid (-COOH) at the other terminus

| Functional Group | Reactive Partners | Reaction Type | Key Applications |

|---|---|---|---|

| Benzaldehyde | Primary amines, hydrazides, aminooxy groups | Schiff base formation (pH 6–8) | Site-specific protein PEGylation, ADC linker synthesis |

| Carboxylic acid | Primary/secondary amines (via EDC/HATU/DCC) | Amide bond formation | Polymer-drug conjugation, surface functionalization |

Benzaldehyde-Mediated Conjugation

The aldehyde group undergoes nucleophilic addition reactions:

- With primary amines : Forms reversible Schiff bases under mild acidic conditions (pH 6–7), stabilized via sodium cyanoborohydride (NaBH₃CN) reduction to secondary amines .

- With hydrazides/aminooxy groups : Forms stable hydrazone or oxime bonds at pH 4–6, eliminating the need for reducing agents .

Kinetic studies show optimal conversion (>90%) at:

- pH 6.0 , 25°C, 2-hour reaction time .

- Molar excess of 5:1 (this compound:target molecule) to minimize di-conjugation .

Carboxylic Acid Activation and Amide Coupling

The terminal -COOH requires activation for amide bond formation:

| Activator | Reaction Efficiency | Stability |

|---|---|---|

| EDC/NHS | 70–85% yield (pH 7.4) | Moderate (hydrolysis-sensitive) |

| HATU | >95% yield (pH 8.0) | High |

| DCC | 60–75% yield (organic solvents) | Low (byproduct issues) |

pH-Dependent Reactivity Optimization

This compound exhibits pH-sensitive behavior:

| pH Range | Aldehyde Reactivity | Carboxylic Acid Reactivity |

|---|---|---|

| 4.0–5.5 | High (hydrazone/oxime) | Low (protonated -COOH) |

| 6.0–7.4 | Moderate (Schiff base) | Moderate (EDC activation) |

| 8.0–9.0 | Low (hydrolysis) | High (HATU activation) |

Antibody-Drug Conjugates (ADCs)

- Site-specific coupling : Aldehyde reacts with engineered cysteines or N-terminal amines on antibodies, while the carboxylic acid links cytotoxic payloads (e.g., MMAE) .

- Case study : Conjugation efficiency of 92% achieved for trastuzumab-PEG₂-MMAE using HATU-mediated amidation .

Peptide Cyclization

- Proximity-driven cyclization : this compound enables head-to-tail peptide cyclization via sequential aldehyde-amine and acid-amine reactions, enhancing proteolytic stability .

Stability and Solubility Enhancements

- PEG spacer : Increases aqueous solubility (>50 mg/mL in PBS) and reduces aggregation versus non-PEGylated analogs .

- Hydrolytic stability : Schiff bases hydrolyze at <5% over 72 hours (pH 7.4, 37°C), while hydrazones/oximes remain >98% stable .

Comparative Analysis with Analogues

| PEG Linker | Aldehyde Reactivity | Acid Activation Efficiency | Solubility (mg/mL) |

|---|---|---|---|

| This compound | High (pH 6) | 95% (HATU) | 52 |

| Ald-Ph-PEG24-acid | Moderate (steric hindrance) | 88% (HATU) | 68 |

| Ald-Ph-PEG2-NHS | High (pH 6) | Pre-activated (NHS ester) | 45 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Ald-Ph-PEG2-acid features a molecular formula that facilitates interactions with biomolecules, particularly through its aldehyde group, which is reactive towards aminooxy-containing molecules. This property is crucial for forming stable conjugates necessary for therapeutic applications. The PEG component significantly enhances the compound's solubility in aqueous environments, making it suitable for biological applications.

Key Applications

-

Drug Delivery Systems

- Enhanced Solubility : The PEG moiety improves the solubility of hydrophobic drugs, facilitating their delivery in biological systems.

- Prolonged Circulation Time : By reducing clearance rates from the bloodstream, this compound can enhance the pharmacokinetics of therapeutic agents, leading to improved efficacy and reduced side effects.

-

Bioconjugation

- Protein Modification : The compound is utilized to modify proteins and peptides, enhancing their stability and bioavailability.

- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, allowing for targeted delivery of cytotoxic agents to specific cells while minimizing systemic toxicity.

-

Proteolysis Targeting Chimeras (PROTACs)

- This compound acts as a building block in the design of PROTACs, which are engineered to selectively degrade unwanted proteins within cells. This application is particularly promising in cancer therapy where targeting specific proteins can lead to improved treatment outcomes.

Case Studies

Case Study 1: Drug Delivery Enhancement

A study demonstrated that the incorporation of this compound into a model drug significantly improved its pharmacokinetic properties. The modified drug exhibited increased solubility and reduced immunogenicity, leading to enhanced therapeutic efficacy in vivo. The results indicated that drugs modified with this compound had improved circulation times and targeted delivery capabilities.

Case Study 2: Bioconjugate Formation

In another research project, this compound was successfully used to create bioconjugates with therapeutic proteins. These conjugates showed improved stability and bioavailability compared to their non-modified counterparts. The study highlighted how the PEG component facilitated better interaction with biological environments, resulting in enhanced therapeutic effects.

Wirkmechanismus

The mechanism of action of Ald-ph-peg2-acid involves its functional groups:

Benzaldehyde Moiety: Reacts with hydrazide and aminooxy compounds to form hydrazones and oximes, which can be used in bio-conjugation and drug delivery.

Carboxylic Acid Group: Reacts with primary amines to form stable amide bonds, facilitating the attachment of therapeutic agents or imaging moieties to PEG chains.

Vergleich Mit ähnlichen Verbindungen

Ald-ph-peg2-acid is unique due to its combination of a benzaldehyde moiety and a terminal carboxylic acid group. Similar compounds include:

Biologische Aktivität

Ald-ph-peg2-acid is a compound that combines polyethylene glycol (PEG) with an aldehyde functional group, which enhances its utility in bioconjugation and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound features a PEG spacer that improves solubility and biocompatibility, while the aldehyde group allows for reversible conjugation with various reactive groups such as hydrazide and aminooxy. This structural versatility enables the compound to be effectively utilized in antibody-drug conjugates (ADCs) and other bioconjugation strategies .

Biological Activity

-

Mechanism of Action

- The PEGylation process can enhance the pharmacokinetic properties of drugs by increasing their half-life in circulation, reducing proteolytic degradation, and minimizing immunogenic responses. However, it is important to balance these benefits with potential reductions in biological activity due to steric hindrance from larger PEG groups .

-

In Vitro Studies

- In studies involving PEGylated proteins, variations in the size of the PEG groups were shown to affect the biological activity significantly. For instance, smaller PEG groups maintained better interaction with target ligands compared to larger ones, which could obstruct binding sites . This highlights the necessity of optimizing PEG size for desired therapeutic effects.

-

In Vivo Studies

- Research indicates that PEGylated compounds like this compound can modulate immune responses and influence cytokine production. For example, lactate has been shown to enhance prostaglandin E2 (PGE2) synthesis in monocytes, which is critical in inflammatory responses and tumor promotion . This suggests that this compound could play a role in similar pathways.

Case Studies

-

Antibody-Drug Conjugates (ADCs)

- This compound has been utilized in the development of ADCs where its reversible conjugation properties allow for targeted delivery of cytotoxic agents directly to cancer cells. This approach minimizes systemic toxicity while maximizing therapeutic efficacy.

-

Inflammatory Disease Models

- In animal models of inflammatory diseases, compounds similar to this compound have demonstrated the ability to reduce inflammatory markers and improve clinical outcomes by inhibiting pro-inflammatory cytokines like IL-1β and TNF-α . These findings support the potential application of this compound in treating chronic inflammatory conditions.

Research Findings Summary Table

Eigenschaften

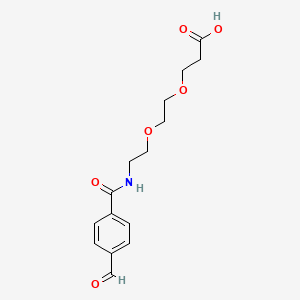

IUPAC Name |

3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c17-11-12-1-3-13(4-2-12)15(20)16-6-8-22-10-9-21-7-5-14(18)19/h1-4,11H,5-10H2,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXKUAVAORJSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101175118 | |

| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807534-84-4 | |

| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.